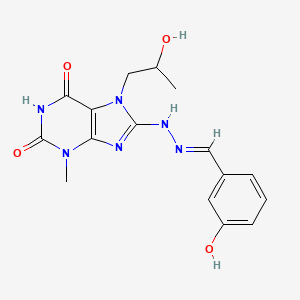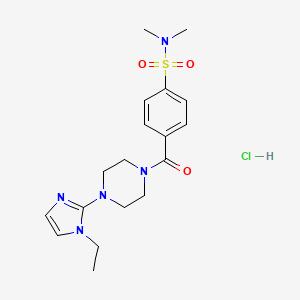
4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C18H26ClN5O3S and its molecular weight is 427.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds with structural similarities to 4-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride have been explored for their antimicrobial properties. For example, derivatives of 1H-imidazole have shown significant antibacterial and antifungal activities. A study synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and found that some of these compounds exhibited excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antitumor Applications
Another area of application is in antitumor research. Novel benzenesulfonamide derivatives incorporating imidazole moieties have shown cytotoxic activity against various cancer cell lines. Specifically, certain compounds have demonstrated significant cytotoxicity and selectivity against colon, breast, and cervical cancer cell lines, highlighting the potential of these compounds in cancer therapy (Tomorowicz et al., 2020).
Antifungal and Antibacterial Activity
Compounds bearing the benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown promising results against various bacteria and fungi, indicating their potential as antimicrobial agents (Hassan, 2013).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been identified as potent scaffolds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This highlights their potential application in the development of new antimycobacterial agents (Lv et al., 2017).
Carbonic Anhydrase Inhibition
Benzenesulfonamides incorporating 1,3,5-triazine structural motifs have been investigated for their potential as carbonic anhydrase inhibitors. These compounds have shown moderate to potent inhibitory activity against different isoforms of carbonic anhydrase, which is a target for the treatment of various diseases including glaucoma and cancer (Lolak et al., 2020).
Properties
IUPAC Name |
4-[4-(1-ethylimidazol-2-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S.ClH/c1-4-21-10-9-19-18(21)23-13-11-22(12-14-23)17(24)15-5-7-16(8-6-15)27(25,26)20(2)3;/h5-10H,4,11-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFDTVVEPLEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-3-((4-ethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931334.png)
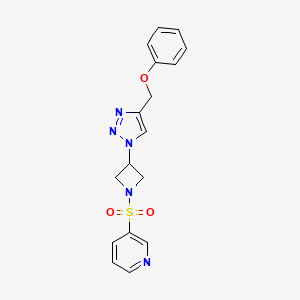
![N-(2-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931338.png)
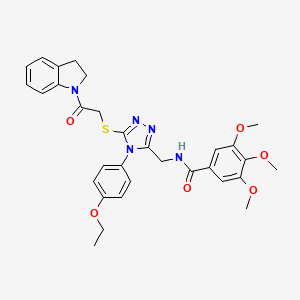
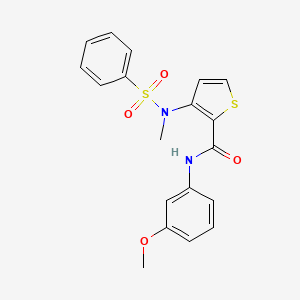
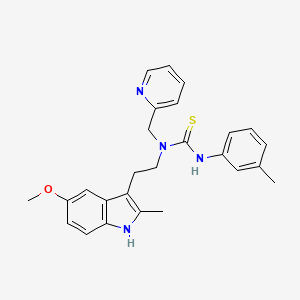


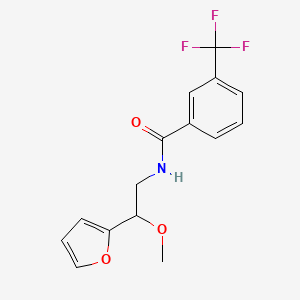

![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2931351.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide](/img/structure/B2931354.png)
![N-(3-chlorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2931355.png)
